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Recent research has highlighted the Adhesion G protein-coupled receptor F1 (ADGRF1), also

known as GPR110, as a significant player in cancer progression and metastasis. This guide

provides a comparative overview of GPR110 expression in primary versus metastatic tumors,

supported by experimental data, to inform researchers, scientists, and drug development

professionals in the field of oncology.

Key Findings
Current evidence strongly suggests a correlation between elevated GPR110 expression and a

more aggressive, metastatic phenotype in several cancers. Studies have demonstrated that

metastatic tumors often exhibit significantly higher levels of GPR110 compared to their primary

counterparts. This differential expression points to GPR110's potential role as a prognostic

biomarker and a therapeutic target for preventing or treating metastatic disease.

Quantitative Data Summary
The following tables summarize the quantitative data from key studies comparing GPR110

expression in primary (non-metastatic) and metastatic tumors.

Table 1: GPR110 Expression in Osteosarcoma
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Tumor Type
Measurement
Technique

Result p-value Reference

Primary (M0)
Immunohistoche

mistry (IHC)

Lower Staining

Score
<0.05 [1]

Metastatic (M1)
Immunohistoche

mistry (IHC)

Higher Staining

Score
<0.05 [1]

Primary (M0) qRT-PCR
Lower Relative

mRNA Level
<0.05 [1]

Metastatic (M1) qRT-PCR
Higher Relative

mRNA Level
<0.05 [1]

Table 2: GPR110 Expression and Metastatic Potential in Breast Cancer

Cancer Subtype
Correlation with
GPR110
Expression

Key Findings Reference

HER2+

High expression

associated with

tumorigenicity and

drug resistance

GPR110 knockdown

reduced cell migration

and invasion.[2][3]

[2][3]

Triple-Negative

(TNBC)

Highly expressed in

TNBC patient tissues

High GPR110

expression correlates

with poor prognosis

and metastasis.[4][5]

[6]

[4][5][6]

Signaling Pathways and Role in Metastasis
GPR110 is an adhesion G protein-coupled receptor that is implicated in several signaling

pathways crucial for tumor progression and metastasis.[1][4] Overexpression of GPR110 has

been shown to promote epithelial-to-mesenchymal transition (EMT) and cancer stem cell

(CSC) phenotypes, both of which are critical for the metastatic cascade.[4][5][6]
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Key signaling pathways involving GPR110 include:

Gαs/RAS Pathway: In triple-negative breast cancer, GPR110 has been shown to interact

with Gαs, leading to the activation of the RAS signaling pathway, which in turn promotes

EMT and CSC-like features.[4][5][6]

IL-6/STAT3 Pathway: In hepatocellular carcinoma, Gpr110 deficiency was found to increase

the activation of the IL-6/STAT3 pathway, suggesting a role for GPR110 in modulating this

pathway which is involved in inflammation and tumorigenesis.[7]

Cell Proliferation, Migration, and Invasion: In osteosarcoma, knockdown of GPR110 was

shown to decrease the proliferation, migration, and invasion capacity of cancer cell lines.[1]
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GPR110 Signaling in Cancer Metastasis

Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of

GPR110 expression.

Immunohistochemistry (IHC)
Immunohistochemistry is a widely used technique to visualize the presence and location of

GPR110 protein in tissue samples.

Tissue Preparation: Tissues are fixed in formalin and embedded in paraffin wax. 4-μm

sections are then mounted on microscope slides.[8]

Deparaffinization and Rehydration: Slides are deparaffinized using xylene and rehydrated

through a series of graded alcohol washes.[8][9]

Antigen Retrieval: To unmask the antigen, slides are subjected to heat-induced epitope

retrieval, often using a sodium citrate buffer (pH 6.0).[8][10]

Blocking: Non-specific binding is blocked using a protein block or normal serum.[8]

Primary Antibody Incubation: Slides are incubated with a primary antibody specific to

GPR110.

Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by

a streptavidin-enzyme conjugate.[11] The signal is visualized using a chromogen substrate,

and the slides are counterstained, typically with hematoxylin.[9][11]

Analysis: The staining intensity and percentage of positive cells are scored to provide a

semi-quantitative measure of protein expression.
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Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the mRNA expression levels of GPR110 in tissue or cell samples.

RNA Extraction: Total RNA is isolated from fresh tissue samples or cell lines.

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA

(cDNA).

Real-Time PCR: The cDNA is used as a template for PCR with primers specific for GPR110.

The amplification is monitored in real-time using a fluorescent dye.

Data Analysis: The expression level of GPR110 is normalized to a housekeeping gene, and

the relative expression is calculated using the ΔΔCT method.[2]

Conclusion
The available data consistently indicate that GPR110 expression is upregulated in metastatic

tumors compared to primary tumors in various cancers, including osteosarcoma and breast

cancer.[1][2][4] This elevated expression is linked to pathways that drive key metastatic

processes such as invasion and migration. These findings underscore the potential of GPR110

as a valuable biomarker for predicting metastatic risk and as a promising target for the

development of novel anti-cancer therapies aimed at combating metastatic disease. Further

research into the specific mechanisms of GPR110-mediated metastasis is warranted to fully

exploit its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6110614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6110614/
https://aacrjournals.org/cancerres/article/79/13_Supplement/3044/635051/Abstract-3044-The-role-of-GPR110-in-tumorigenicity
https://www.researchgate.net/publication/360864286_GPR110_promotes_progression_and_metastasis_of_triple-negative_breast_cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC9132940/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9132940/
https://pubmed.ncbi.nlm.nih.gov/35614051/
https://pubmed.ncbi.nlm.nih.gov/35614051/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5385634/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5385634/
https://resources.novusbio.com/protocols/Immunohistochemistry-protocol-for-GPR110-Antibody-(NLS2021).pdf
https://www.urmc.rochester.edu/MediaLibraries/URMCMedia/musculoskeletal-research/core-services/histology/documents/p27-IHC.pdf
https://www.abcepta.com/assets/pdf/Immunohistochemistry_Protocol.pdf
https://www.thermofisher.com/jp/ja/home/life-science/cell-analysis/cellular-imaging/ihc/immunohistochemistry-protocols.html
https://www.benchchem.com/product/b10772786#comparing-gpr110-expression-in-primary-vs-metastatic-tumors
https://www.benchchem.com/product/b10772786#comparing-gpr110-expression-in-primary-vs-metastatic-tumors
https://www.benchchem.com/product/b10772786#comparing-gpr110-expression-in-primary-vs-metastatic-tumors
https://www.benchchem.com/product/b10772786#comparing-gpr110-expression-in-primary-vs-metastatic-tumors
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10772786?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10772786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10772786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

